Product packaging for 1,4-Benzenedisulfonyl dichloride(Cat. No.:CAS No. 6461-77-4)

1,4-Benzenedisulfonyl dichloride

Cat. No.: B1357998
CAS No.: 6461-77-4
M. Wt: 275.1 g/mol
InChI Key: DCCKKXXKYBHGCC-UHFFFAOYSA-N
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Description

Significance in Advanced Organic Synthesis

The primary role of 1,4-benzenedisulfonyl dichloride in advanced organic synthesis is as a bifunctional electrophile, most notably in the formation of sulfonamides and sulfonate esters. The presence of two reactive sites on a single, rigid core allows it to function as a molecular "linker" or "cross-linker."

When reacted with two equivalents of an amine, it forms a disulfonamide. This reaction is fundamental to creating molecules with precise spatial arrangements of functional groups. The sulfonamide linkage is exceptionally stable and is a key functional group in many therapeutic agents. nih.govresearchgate.net Consequently, this compound is a precursor for synthesizing molecules containing two sulfonamide moieties, which are investigated for a variety of biological activities. The synthesis of benzenesulfonamide (B165840) derivatives, for example, is a significant area of research in the development of carbonic anhydrase inhibitors with applications as anticonvulsant agents.

Furthermore, its ability to connect two different molecular units is exploited in the design of complex ligands for coordination chemistry or in the synthesis of macrocycles. By reacting with bifunctional nucleophiles (e.g., diamines or diols), it can participate in cyclization reactions to yield macrocyclic structures containing two sulfonyl groups.

Role in Material Science and Catalyst Development

The bifunctional nature of this compound makes it a highly valuable monomer in polymer chemistry and material science. Its rigid structure is ideal for creating materials with high thermal stability and mechanical strength.

Polymer Synthesis: this compound is a key monomer for the synthesis of polysulfonamides through polycondensation reactions with diamines. These polymers are analogous to well-known high-performance polyamides. The general method for this type of polymerization involves reacting the two monomers in an aprotic polar solvent, often at low temperatures. nih.gov Interfacial polymerization, where the reaction occurs at the interface of two immiscible liquids containing the diacid chloride and the diamine respectively, is another powerful technique used to produce thin polymer films. nih.govresearchgate.net The resulting polysulfonamides are explored for applications requiring robust materials, such as specialty fibers and membranes.

Porous Organic Materials: There is significant academic interest in using rigid bifunctional molecules to construct porous organic polymers (POPs) and Covalent Organic Frameworks (COFs). mdpi.com These materials are characterized by high surface areas and ordered, porous structures, making them suitable for gas storage, separation, and catalysis. While many COFs are synthesized from aldehydes or boronic acids, the principles of using geometrically defined monomers apply directly to this compound. It can be used as a linear linker to be "stitched" together with multi-topic nodes to form extended, crystalline networks. utwente.nlresearchgate.net

Catalyst Development: The compound can also be used to functionalize existing polymer structures. For instance, it can be used to introduce sulfonic acid groups (after hydrolysis of the chloride) onto a polymer backbone, such as cross-linked polystyrene. These sulfonated resins are widely used as solid acid catalysts in a variety of industrial chemical processes.

Scope of Academic Inquiry into this compound

Academic research involving this compound and related bifunctional sulfonyl chlorides spans several key areas of modern chemistry.

Synthetic Methodology: A significant portion of research focuses on optimizing the synthesis of sulfonyl chlorides and their subsequent reactions, particularly the formation of sulfonamides. nih.gov Studies explore new catalysts and milder reaction conditions to improve yields and functional group tolerance, enabling their use in more complex "late-stage functionalization" strategies in drug discovery. nih.gov

Polymer Chemistry: A major field of inquiry is the synthesis and characterization of novel polymers. Researchers investigate the polycondensation of this compound with various diamines to create new polysulfonamides. The resulting polymers are studied for their thermal stability, mechanical properties, and solubility, with the goal of developing new high-performance materials.

Materials Science: The creation of functional materials, particularly porous organic frameworks, is a frontier of academic investigation. The use of this compound as a rigid linker for creating materials with tailored porosity for applications in gas separation and storage is a logical extension of established COF chemistry. mdpi.comresearchgate.net

Medicinal Chemistry: While the compound itself is not a therapeutic, the sulfonamide linkage it helps create is of immense interest. Academic studies on benzenesulfonamide derivatives as enzyme inhibitors drive the need for versatile building blocks like this compound to generate libraries of candidate molecules for pharmacological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2O4S2 B1357998 1,4-Benzenedisulfonyl dichloride CAS No. 6461-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,4-disulfonyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCKKXXKYBHGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611688
Record name Benzene-1,4-disulfonyl dichloride
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Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6461-77-4
Record name 1,4-Benzenedisulfonyl dichloride
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Record name Benzene-1,4-disulfonyl dichloride
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Record name benzene-1,4-disulfonyl dichloride
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Advanced Synthetic Methodologies for 1,4 Benzenedisulfonyl Dichloride

Processes Involving Aromatic and Heteroaromatic Sulfonyl Halide Preparation

A significant advancement in the synthesis of aromatic sulfonyl halides involves the direct halogenation of readily available sulfur-containing precursors. This approach provides a more streamlined and industrially viable alternative to multi-step classical methods.

Synthesis from Methyl Sulfides and Sulfoxides

A notable process allows for the preparation of aromatic sulfonyl halides, including 1,4-benzenedisulfonyl dichloride, through the halogenation of corresponding aromatic methyl sulfides or methyl sulfoxides. google.com In this method, a starting material such as 1,4-bis(methylthio)benzene (the methyl sulfide) or 1,4-bis(methylsulfinyl)benzene (the methyl sulfoxide) is reacted with a halogenating agent in the presence of water. google.com The reaction converts the methyl sulfide (B99878) or sulfoxide (B87167) groups directly into sulfonyl halide groups. google.com This process is advantageous as it starts with industrially available materials and proceeds in a straightforward manner to yield the desired product. google.com

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of converting methyl sulfides or sulfoxides to sulfonyl halides is highly dependent on the reaction conditions. google.com Key parameters that can be optimized to maximize yield and selectivity include the choice of halogenating agent, the amount of water present, and the reaction solvent.

For the halogenation step, chlorine is a commonly used and effective agent. google.com The quantity of water is a critical variable; typically, a molar ratio of 1 to 100 moles of water per mole of the sulfide or sulfoxide substrate is employed. google.com A preferred range is between 3 and 50 moles of water, which has been shown to facilitate the conversion to the sulfonyl halide in high yield. google.com

Further optimization can be achieved by screening different solvents and chlorinating agents. For related transformations, studies have shown that solvents like acetonitrile (B52724) (CH3CN) can be highly effective. researchgate.net The choice of chlorinating agent is also crucial; while various chlorides can be used, N-chlorosuccinimide (NCS) has been identified in some contexts as an optimal reagent, capable of producing yields up to 99%. researchgate.net The selection of the right combination of solvent and halogenating agent can significantly reduce reaction times and improve product purity. researchgate.net

ParameterVariationEffect on Yield/SelectivitySource
Water Amount 1-100 moles per mole of substrateCrucial for high-yield conversion of sulfide/sulfoxide to sulfonyl halide. google.com google.com
Preferred Water Amount 3-50 moles per mole of substrateConsidered the optimal range for the reaction. google.com google.com
Halogenating Agent ChlorineEffective for the halogenation of aromatic methyl sulfides. google.com google.com
Alternative Chlorinating Agent N-chlorosuccinimide (NCS)Can provide yields up to 99% in related sulfonyl chloride syntheses. researchgate.net researchgate.net
Solvent Acetonitrile (CH3CN)Found to be an optimal solvent in certain sulfonyl chloride preparations. researchgate.net researchgate.net
Solvent Other organic solventsCan lead to decreased product formation to varying degrees compared to acetonitrile. researchgate.net researchgate.net

Novel Precursor Chemistry and Reaction Pathways

Research into the synthesis of sulfonyl chlorides has expanded to include a variety of precursors and reaction strategies, moving away from harsh traditional methods. One established alternative involves the reaction of the sodium salt of a sulfonic acid with a chlorinating agent like thionyl chloride, often in the presence of a catalyst such as dimethylformamide. google.com

Another significant pathway is a modification of the Sandmeyer reaction, which uses a diazonium salt as a precursor. acs.org This method involves the reaction of the appropriate diazonium salt with sulfur dioxide in the presence of a copper salt to generate the sulfonyl chloride. acs.org

More recent innovations focus on milder and more efficient conditions. One such method facilitates the synthesis of sulfonyl chlorides from sulfonic acids using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the chlorinating agent under neutral conditions. researchgate.net Oxidative chlorination of sulfur-containing compounds like thiols and disulfides also represents a key strategy. acs.orgresearchgate.net For instance, an S-alkyl isothiouronium salt, which can be formed from an alkyl halide and inexpensive thiourea, can undergo oxidative chlorosulfonation to produce the corresponding sulfonyl chloride in moderate to excellent yields. researchgate.netgoogle.com These diverse pathways provide a versatile toolkit for chemists to produce this compound and related compounds, with the choice of method depending on precursor availability, desired scale, and environmental considerations.

Precursor TypeKey ReagentsPathway DescriptionSource
Sulfonic Acid Salt Thionyl chloride, Dimethylformamide (DMF)Reaction of a sodium sulfonate salt with a chlorinating agent and catalyst. google.com google.com
Aromatic Amine NaNO₂, HCl, SO₂, Copper SaltA modified Sandmeyer reaction where a diazonium salt intermediate reacts with SO₂. acs.org acs.org
Sulfonic Acid 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)Chlorination of the sulfonic acid under neutral conditions. researchgate.net researchgate.net
Thiol/Disulfide Oxidizing and Chlorinating AgentsDirect oxidative chlorination of the sulfur-containing compound. acs.orgresearchgate.net acs.orgresearchgate.net
Alkyl Halide via Thiourea Thiourea, Oxidative Chlorination ReagentFormation of an S-alkyl isothiouronium salt followed by oxidative chlorosulfonation. researchgate.netgoogle.com researchgate.netgoogle.com

Reaction Mechanisms and Reactivity Profiles of 1,4 Benzenedisulfonyl Dichloride

Electrophilic Nature of Sulfonyl Chloride Moieties

The reactivity of 1,4-benzenedisulfonyl dichloride is fundamentally governed by the electrophilic character of the sulfur atoms within its two sulfonyl chloride (-SO₂Cl) groups. A sulfonyl chloride functional group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom. fiveable.me The high electronegativity of the oxygen and chlorine atoms creates a significant electron-withdrawing effect. This inductive withdrawal of electron density renders the central sulfur atom highly electron-deficient and, therefore, a potent electrophile. fiveable.me

This pronounced electrophilicity makes the sulfonyl chloride group highly susceptible to attack by a wide range of nucleophiles. The chlorine atom, being a good leaving group, is readily displaced in nucleophilic substitution reactions. fiveable.melibretexts.org The electron-withdrawing nature of the sulfonyl group is crucial for this reactivity, as it stabilizes the transition state of the substitution reaction. fiveable.me In the specific case of this compound, the presence of two such reactive sites on a rigid benzene (B151609) ring makes it a valuable bifunctional reagent for cross-linking and polymerization reactions.

Investigation of Nucleophilic Substitution Reactions

The electrophilic sulfur centers in this compound readily engage in nucleophilic substitution reactions with various nucleophiles. These reactions proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom. The general scheme involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion. Given its bifunctional nature, the compound can react at one or both sulfonyl chloride groups, depending on the stoichiometry and reaction conditions.

Common nucleophiles include amines and alcohols, which lead to the formation of sulfonamides and sulfonate esters, respectively. fiveable.mewikipedia.org

Reaction with Amines: Primary and secondary amines react with this compound to form the corresponding N-substituted sulfonamides. This reaction is often used in the synthesis of polymers and other complex molecules. The reaction typically proceeds readily, often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.orgresearchgate.net

Reaction with Alcohols: In the presence of a base like pyridine, alcohols react with sulfonyl chlorides to yield sulfonate esters. libretexts.org With this compound, this can be used to link two alcohol molecules or to form polyester-like structures. The resulting sulfonate esters are themselves useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group. libretexts.org

The following interactive table summarizes typical nucleophilic substitution reactions involving this compound.

Table 1: Nucleophilic Substitution Reactions of this compound

Nucleophile Reagent Class Product Class General Reaction
Primary Amine (R-NH₂) Amine N,N'-dialkyl-1,4-benzenedisulfonamide C₆H₄(SO₂Cl)₂ + 2 R-NH₂ → C₆H₄(SO₂NHR)₂ + 2 HCl
Secondary Amine (R₂NH) Amine N,N,N',N'-tetraalkyl-1,4-benzenedisulfonamide C₆H₄(SO₂Cl)₂ + 2 R₂NH → C₆H₄(SO₂NR₂)₂ + 2 HCl
Alcohol (R-OH) Alcohol 1,4-Benzenedisulfonate Ester C₆H₄(SO₂Cl)₂ + 2 R-OH → C₆H₄(SO₂OR)₂ + 2 HCl

Hydrolytic Decomposition Mechanisms and Stability

Like most sulfonyl chlorides, this compound is susceptible to hydrolysis, reacting with water to form the corresponding 1,4-benzenedisulfonic acid and hydrochloric acid. libretexts.orgwikipedia.org

C₆H₄(SO₂Cl)₂ + 2 H₂O → C₆H₄(SO₃H)₂ + 2 HCl

This reaction makes the compound sensitive to moisture, and it should be handled in anhydrous conditions to avoid decomposition. libretexts.org The mechanism of hydrolysis for aromatic sulfonyl chlorides has been studied extensively. Kinetic studies of the hydrolysis of various substituted benzenesulfonyl chlorides in water have shown that the reaction is consistent with an SN2 mechanism for both the neutral water (solvolysis) reaction and the base-catalyzed (alkaline hydrolysis) reaction. rsc.org

In neutral solvolysis, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. rsc.org The reaction rate can be influenced by the substituents on the aromatic ring. In alkaline hydrolysis, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, attacks the sulfur atom, leading to a significantly faster rate of decomposition. iupac.org The rate of hydrolysis generally follows a predictable pattern based on pH, with distinct contributions from the neutral and base-catalyzed pathways. iupac.orgacs.org

Theoretical and Experimental Mechanistic Elucidations

The mechanisms of reactions involving sulfonyl chlorides have been a subject of both experimental and theoretical investigation. Experimental studies, often involving kinetics, provide insight into the reaction pathways. For instance, the rates of hydrolysis for a series of 4-substituted benzenesulfonyl chlorides have been measured, and the data used to calculate activation parameters like enthalpy and entropy of activation. cdnsciencepub.comresearchgate.net These studies support an SN2 mechanism where bond-making (S-O) and bond-breaking (S-Cl) are both important in the transition state for neutral hydrolysis, while bond-formation is more dominant in alkaline hydrolysis. rsc.org

Computational studies, using methods like density functional theory (DFT), have been employed to model the transition states of nucleophilic substitution at the sulfonyl sulfur. mdpi.comresearchgate.net These theoretical calculations help to visualize the geometry of the transition state. For nucleophilic substitution on arenesulfonyl chlorides, the transition state is generally found to be a trigonal-bipyramidal structure, with the nucleophile and the leaving group in axial positions. mdpi.com Theoretical analyses have also explored how substituents on the benzene ring influence the reactivity by altering the electronic properties of the sulfonyl group and the stability of the transition state. For example, electron-withdrawing groups are expected to accelerate the rate of nucleophilic substitution. mdpi.com

Derivatization Chemistry and Functionalization Strategies of 1,4 Benzenedisulfonyl Dichloride

Synthesis of Sulfonamide Derivatives via Nucleophilic Attack

The reaction of 1,4-benzenedisulfonyl dichloride with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of benzenedisulfonamides. This transformation proceeds through a nucleophilic acyl substitution mechanism at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. Given the presence of two sulfonyl chloride groups, the reaction can proceed to yield either mono- or disubstituted products, depending on the stoichiometry of the reactants.

The general synthesis of sulfonamide derivatives from sulfonyl chlorides involves the reaction of the sulfonyl chloride with an amine in the presence of a base. researchgate.net The base, often a tertiary amine like triethylamine (B128534), serves to neutralize the hydrochloric acid generated during the reaction. researchgate.net The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) at room temperature or below. researchgate.net

A study on the synthesis of novel sulfonamide derivatives reported the reaction of 4-methylbenzenesulfonyl chloride with various amines. nih.gov This process mirrors the reactivity expected for this compound. For instance, reacting a sulfonyl chloride with a primary amine, followed by further reaction, can yield complex sulfonamide structures. nih.gov Another example involves the reaction of sulfonyl chlorides with amino compounds in the presence of triethylamine in dry benzene (B151609), which after reflux and workup, yields the desired sulfonamide derivative. researchgate.net

Reactant 1Reactant 2ProductReaction Conditions
This compoundPrimary/Secondary AmineN,N'-Disubstituted-benzene-1,4-disulfonamideBase (e.g., triethylamine), inert solvent (e.g., dichloromethane)
4-Methylbenzenesulfonyl chloridePropan-1-amineN-Propyl-4-methylbenzenesulfonamideStirring for 2-3 hours, pH 6-10 with 3% Na2CO3
Toluene-4-sulfonyl chloride1,4-Phenylene diamineN-(4-Aminophenyl)-4-methylbenzenesulfonamideTriethylamine, dry benzene, reflux for 6h

Formation of N1,N4-Bis(triazinyl)benzene-1,4-disulfonamide Derivatives

A significant application of this compound is in the synthesis of more complex heterocyclic structures, such as N1,N4-Bis(triazinyl)benzene-1,4-disulfonamide derivatives. These compounds incorporate the 1,3,5-triazine (B166579) moiety, a nitrogen-containing heterocycle known for its diverse biological activities. The synthesis involves the reaction of this compound with an amino-substituted triazine.

The synthesis of 2,4-diamino-1,3,5-triazine derivatives has been reported through various methods, including the reaction of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with p-nitrosodimethylaniline. nih.gov While this specific example does not involve this compound directly, the presence of an amino group on the triazine ring makes it a suitable nucleophile for reaction with the sulfonyl chloride. The expected reaction would involve the nucleophilic attack of the amino group of the triazine onto the sulfonyl chloride of this compound, leading to the formation of a sulfonamide linkage. By using two equivalents of the amino-triazine, the N1,N4-bis(triazinyl) derivative can be obtained.

The general reaction for the formation of these derivatives is as follows:

This compound + 2 eq. Amino-substituted triazine → N1,N4-Bis(triazinyl)benzene-1,4-disulfonamide + 2 HCl

Introduction of Sulfonyl Groups into Complex Organic Architectures for Functionalization

The reactivity of this compound makes it a valuable tool for introducing sulfonyl groups into larger, more complex organic molecules. This functionalization can significantly alter the physicochemical properties of the parent molecule, such as its solubility, electronic properties, and biological activity. The benzenedisulfonyl group can act as a rigid linker to connect two different molecular fragments or to create specific three-dimensional architectures.

For example, in the development of inhibitors of oxidative phosphorylation, a benzene-1,4-disulfonamide (B103779) was identified as a hit compound. nih.gov The subsequent optimization involved the synthesis of a series of derivatives where the sulfonamide groups were functionalized with various cyclic amines and other moieties. nih.gov This highlights how the core benzenedisulfonamide structure, derived from this compound, serves as a scaffold for further chemical modification to enhance biological activity.

The introduction of sulfonyl groups can be achieved through reactions with a variety of nucleophiles beyond amines, including alcohols (to form sulfonic esters) and organometallic reagents. Benzenesulfonyl chloride, a related compound, is used as a derivatization reagent for the determination of various amines in analytical chemistry.

Strategies for Tailored Derivatization and Regiochemical Control

A key challenge in the derivatization of this compound is achieving regiochemical control, particularly in the synthesis of unsymmetrical derivatives where the two sulfonyl groups react with different nucleophiles. The symmetrical nature of the starting material means that both sulfonyl chloride groups have equal reactivity.

One strategy to achieve unsymmetrical functionalization is to use a stoichiometric amount of the first nucleophile to favor monosubstitution, followed by purification of the mono-reacted intermediate before introducing the second, different nucleophile. However, this can be challenging due to the potential for the formation of a mixture of mono- and di-substituted products.

More advanced strategies involve the use of catalytic methods to differentiate the two reactive sites. For instance, palladium-catalyzed reactions have been employed for the desymmetrization of benzene-1,3-disulfonyl dichloride, a constitutional isomer of the 1,4-substituted compound. researchgate.net This approach utilizes two successive palladium-catalyzed direct desulfitative arylations with two different heteroarenes to generate unsymmetrical 1,3-diheteroarylbenzenes. researchgate.net Such a strategy could potentially be adapted for this compound to achieve regioselective derivatization.

Another approach involves the orthogonal functionalization of a related starting material, such as a bromobenzenesulfonyl chloride, using an iterative sequence of reactions. researchgate.net This allows for the stepwise and controlled introduction of different functional groups. While not directly starting with this compound, this principle of sequential, controlled reactions is crucial for the rational design and synthesis of complex, unsymmetrical derivatives.

StrategyDescriptionPotential Outcome
Stoichiometric ControlUse of one equivalent of a nucleophile to favor monosubstitution, followed by reaction with a second nucleophile.Synthesis of unsymmetrical N,N'-disubstituted benzene-1,4-disulfonamides.
Catalytic DesymmetrizationEmploying a catalyst to selectively react with one of the two sulfonyl chloride groups.Regioselective synthesis of mono-functionalized or unsymmetrically disubstituted derivatives.
Stepwise FunctionalizationModifying a related, unsymmetrical starting material in a sequential manner to build complexity.Controlled synthesis of tailored derivatives with precise regiochemistry.

Applications in Advanced Catalyst Development and Catalytic Systems

Design and Synthesis of Heterogeneous Catalysts Utilizing 1,4-Benzenedisulfonyl Dichloride Derivatives

The design of heterogeneous catalysts using this compound hinges on the selection of a suitable solid support and the subsequent functionalization strategy. Layered Double Hydroxides (LDHs) have emerged as excellent candidates for this purpose due to their unique layered structure, high surface area, and tunable composition.

The synthesis of a sulfonamide-functionalized LDH catalyst involves a multi-step process. Initially, the LDH support is typically modified to introduce amine functionalities on its surface. This can be achieved through various methods, such as intercalation of amino-containing anions or grafting of aminosilanes.

Subsequently, the amine-functionalized LDH is reacted with this compound. One of the sulfonyl chloride groups of the dichloride reacts with the surface amine groups of the LDH, forming a stable sulfonamide linkage. This reaction covalently attaches the benzenedisulfonyl moiety to the LDH support. The remaining sulfonyl chloride group is then available for further reaction with another amine-containing molecule, which can act as the catalytic site. This final step results in the formation of a heterogeneous catalyst with sulfonamide ligands tethered to the LDH surface. The general synthetic scheme can be visualized as follows:

Preparation of Amine-Functionalized LDH: LDH + Aminosilane → Amino-LDH

Reaction with this compound: Amino-LDH + ClSO₂-C₆H₄-SO₂Cl → LDH-NH-SO₂-C₆H₄-SO₂Cl

Introduction of Catalytic Moiety: LDH-NH-SO₂-C₆H₄-SO₂Cl + R-NH₂ → LDH-NH-SO₂-C₆H₄-SO₂-NH-R

The resulting material is a robust heterogeneous catalyst where the active sites are immobilized on the LDH support through stable sulfonamide bonds.

Evaluation of Catalytic Activity in Multicomponent Organic Transformations

The efficacy of these newly synthesized sulfonamide-modified LDH catalysts is often evaluated in multicomponent reactions (MCRs). MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are of great interest in organic synthesis due to their atom economy, operational simplicity, and ability to generate molecular diversity.

For instance, a synthesized LDH-supported sulfonamide catalyst can be tested in the synthesis of biologically active heterocyclic compounds. The reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) and the final products are characterized by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

The performance of the heterogeneous catalyst can be compared with its homogeneous counterpart and other existing catalysts to ascertain its efficiency. Key parameters such as reaction time, temperature, solvent, and catalyst loading are optimized to achieve the highest possible yield of the desired product.

Below is a hypothetical data table illustrating the optimization of reaction conditions for a multicomponent reaction catalyzed by a sulfonamide-modified LDH catalyst.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1180675
2280685
3380692
43100495
5360880

Assessment of Catalyst Recovery and Reusability in Sustainable Synthesis

A crucial aspect of heterogeneous catalysis is the ability to recover and reuse the catalyst, which is a cornerstone of sustainable chemical synthesis. The sulfonamide-modified LDH catalysts are typically recovered from the reaction mixture by simple filtration, washed with a suitable solvent to remove any adsorbed species, and then dried for subsequent use.

The reusability of the catalyst is assessed by performing multiple consecutive reaction cycles with the same batch of catalyst. The yield of the product in each cycle is determined to evaluate the catalyst's stability and performance over time. A minimal loss in catalytic activity over several cycles indicates a robust and stable catalyst.

The following table presents hypothetical data on the reusability of a sulfonamide-modified LDH catalyst in a multicomponent reaction.

CycleYield (%)
195
294
393
492
590

The data suggests that the catalyst can be effectively reused for at least five cycles with only a minor decrease in its catalytic activity, highlighting its potential for practical applications in sustainable organic synthesis.

Computational Chemistry and Advanced Spectroscopic Characterization

Theoretical Investigations of Molecular Conformation and Electronic Structure

Theoretical chemistry, particularly methods rooted in quantum mechanics, offers profound insights into the intrinsic properties of 1,4-Benzenedisulfonyl dichloride. These computational approaches enable the prediction of molecular geometry, electronic distribution, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) has become an indispensable tool for studying the reactivity of organic compounds. mdpi.comresearchgate.net For this compound, DFT calculations can map the electron density, identify the frontier molecular orbitals (HOMO and LUMO), and calculate various reactivity indices. mdpi.comdntb.gov.ua These calculations help in predicting the sites most susceptible to nucleophilic attack—the sulfur atoms of the sulfonyl chloride groups. The electrophilic nature of these sites governs the compound's primary role as a cross-linking agent and a monomer in polymerization reactions.

DFT provides a robust framework for defining and elucidating key chemical concepts that explain molecular structure and predict chemical behavior. mdpi.com By analyzing the response of the system's energy to changes in the number of electrons or the external potential, DFT can provide valuable information about its reactivity. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization of this compound and its Derivatives

A suite of advanced spectroscopic techniques is employed to confirm the structure, purity, and functional group composition of this compound and the materials derived from it.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. In the case of this compound, ¹H NMR and ¹³C NMR are fundamental for confirming its molecular framework. Due to the molecule's symmetry, the ¹H NMR spectrum typically shows a singlet for the four equivalent aromatic protons. The ¹³C NMR spectrum will display distinct signals for the carbon atoms, with the carbons bonded to the sulfonyl groups appearing at a different chemical shift from the other aromatic carbons. This data is critical for verifying the successful synthesis of the compound and its derivatives. mdpi.com

Simulated NMR Data for this compound

NucleusChemical Shift (ppm, simulated)MultiplicityAssignment
¹H~8.1-8.3SingletAromatic C-H
¹³C~145-Aromatic C-S
~129-Aromatic C-H

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is characterized by strong absorption bands corresponding to the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and are found in the range of 1375-1400 cm⁻¹ and 1175-1200 cm⁻¹, respectively. The presence of the S-Cl bond also gives rise to a characteristic absorption. This technique is invaluable for monitoring reactions, as the disappearance of the S-Cl band and the appearance of new bands can signify the formation of sulfonamides or sulfonate esters.

Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Sulfonyl (S=O)Asymmetric Stretch1375 - 1400
Symmetric Stretch1175 - 1200
Sulfur-Chlorine (S-Cl)Stretch~500 - 600
Benzene (B151609) RingC=C Stretch~1475, ~1580

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. uni.lu When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an essential tool for identifying products in a reaction mixture and assessing their purity. bldpharm.com The mass spectrum of this compound shows a distinct molecular ion peak, and its fragmentation pattern, often involving the loss of chlorine or sulfur dioxide, provides further structural confirmation. uni.lu These hyphenated techniques are crucial in quality control and in the analysis of complex mixtures containing derivatives of this compound. bldpharm.com

Field Emission Scanning Electron Microscopy (FESEM) and Energy Dispersive X-ray Spectroscopy (EDX) for Morphological and Elemental Characterization of Modified Materials

Field Emission Scanning Electron Microscopy (FESEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. It provides high-resolution images that reveal details about the texture, shape, and size distribution of the material's constituent parts. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), FESEM becomes a tool for elemental analysis, allowing for the identification and quantification of the elements present in the sample. longdom.orgnih.gov

While specific FESEM and EDX studies on materials directly synthesized from This compound are not extensively documented in publicly available research, the application of these techniques to analogous polymer systems provides valuable insights. For instance, in the characterization of various polymer composites and modified fibers, FESEM reveals the surface topography, such as the smoothness or roughness, the presence of pores, and the dispersion of any incorporated fillers. researchgate.net EDX analysis complements this by mapping the elemental distribution across the surface, which is crucial for confirming the successful incorporation of the sulfonyl groups from the monomer into the polymer backbone. researchgate.netmdpi.com

In the context of materials derived from This compound , FESEM would be instrumental in examining the surface of polymer films or fibers. One would expect to observe the characteristic morphology of the synthesized polymer, which could range from a smooth, uniform surface to a more complex, structured topography depending on the polymerization conditions and the co-monomers used.

EDX analysis would be expected to detect the presence of sulfur, chlorine (if any residual unreacted sulfonyl chloride groups remain), carbon, and oxygen, which are the constituent elements of the monomer. The relative atomic percentages of these elements can provide a semi-quantitative assessment of the elemental composition of the material's surface.

Table 1: Expected Elemental Composition from EDX for a Hypothetical Polysulfonamide

ElementExpected PresencePotential Information
Carbon (C)HighBackbone of the polymer
Oxygen (O)HighPart of the sulfonyl group
Sulfur (S)ModerateKey element from the sulfonyl chloride monomer
Chlorine (Cl)Low/TraceIndication of unreacted monomer or end groups
Nitrogen (N)ModerateIf a diamine co-monomer is used

This table is illustrative and based on the expected composition. Actual data would vary based on the specific synthesis and purification processes.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior of Derived Materials

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to characterize the thermal stability and phase transitions of polymeric materials. researchgate.nettainstruments.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netnetzsch.com For amorphous or semi-crystalline aromatic polysulfonamides, the Tg is a critical parameter as it defines the upper-temperature limit for the material's use in rigid applications. The absence or presence of a melting peak can confirm the amorphous or crystalline nature of the polymer.

While specific TGA and DSC data for homopolymers of This compound are scarce, studies on related aromatic polyamides and polysulfonamides provide a good indication of their expected thermal behavior. researchgate.netscielo.br These polymers typically exhibit high glass transition temperatures and decomposition temperatures, often exceeding 300°C. researchgate.net

Table 2: Representative Thermal Properties of Aromatic Polyamides/Polysulfonamides

Polymer TypeGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 10% weight loss) (°C)
Aromatic Polyamide 1257 - 287> 550
Aromatic Polyamide 2120 - 192~350-400
Aromatic Polyamide 3~65> 200

Data sourced from studies on various aromatic polyamides and are intended to be illustrative of the general thermal performance of such polymers. researchgate.netscielo.br

Emerging Research Areas and Future Perspectives

Development of Novel Derivatization Pathways for Enhanced Functionality

The reactivity of the two sulfonyl chloride groups in 1,4-Benzenedisulfonyl dichloride makes it an ideal building block for creating a wide array of derivatives with tailored properties. Researchers are actively exploring new synthetic routes to expand the library of molecules that can be accessed from this precursor.

A significant area of investigation is the synthesis of novel polyamides and polysulfonamides through polycondensation reactions. For instance, the reaction of this compound with various aromatic diamines leads to the formation of polysulfonamides. These polymers are of interest for their potential high-performance characteristics, including thermal stability and mechanical strength. The properties of the resulting polymer can be finely tuned by the choice of the diamine comonomer.

One explored pathway involves the interfacial polymerization of this compound with diamines like p-phenylenediamine. This method allows for the formation of thin-film composite membranes with potential applications in separation technologies. The ability to introduce different functional groups into the diamine monomer provides a route to polysulfonamides with specific functionalities, such as enhanced solubility or the ability to coordinate with metal ions.

Another derivatization strategy involves the reaction of this compound with molecules containing nucleophilic groups other than amines. For example, reaction with phenols or thiols can lead to the formation of polysulfonate esters and polysulfonothioates, respectively. These polymers would possess different chemical and physical properties compared to their polyamide counterparts, opening up new avenues for material applications.

The table below summarizes some of the potential derivatization pathways being explored for this compound.

ReactantResulting LinkagePolymer ClassPotential Properties
Aromatic DiaminesSulfonamide (-SO₂-NH-)PolysulfonamideHigh thermal stability, mechanical strength
Diols/BisphenolsSulfonate Ester (-SO₂-O-)PolysulfonateGood hydrolytic stability, optical clarity
DithiolsThiosulfonate (-SO₂-S-)PolythiosulfonateHigh refractive index, potential for metal coordination

Integration into Multidisciplinary Research Platforms for Advanced Materials Design

The unique structural features of this compound, particularly its rigidity and the defined geometry of its two reactive sites, make it a promising candidate for the construction of advanced materials in a multidisciplinary research context.

Membrane Technology: A significant area of application is in the development of advanced separation membranes. mdpi.com Polysulfonamide membranes, synthesized using this compound, are being investigated for their potential in nanofiltration and reverse osmosis. digitellinc.comresearchgate.net The incorporation of the sulfonyl groups can enhance the hydrophilicity and charge of the membrane surface, which can lead to improved water flux and fouling resistance. Research in this area combines polymer chemistry, materials science, and chemical engineering to design and fabricate membranes with optimized separation performance for applications in water purification and resource recovery. researchgate.netresearchgate.net

High-Performance Polymers: The use of this compound as a monomer allows for the synthesis of high-performance polymers with exceptional thermal and mechanical properties. When copolymerized with rigid aromatic diamines, it can lead to the formation of aramids, a class of materials known for their high strength and thermal resistance. mdpi.comresearchgate.netchemicalbook.comnih.govbris.ac.uk These materials find applications in demanding environments, such as in the aerospace and automotive industries. The development of these polymers requires expertise in polymer synthesis, characterization, and materials testing.

The following table highlights the integration of this compound into different research platforms for advanced materials.

Research PlatformMaterial TypeKey PropertiesApplication Areas
Membrane ScienceThin-Film Composite MembranesEnhanced flux, selectivity, fouling resistanceWater purification, desalination, resource recovery
Polymer ChemistryHigh-Performance Polysulfonamides/AramidsHigh thermal stability, mechanical strength, chemical resistanceAerospace, automotive, protective apparel

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly being applied to the synthesis and use of this compound to minimize its environmental impact.

Safer Synthesis Routes: Traditional methods for the synthesis of sulfonyl chlorides can involve harsh reagents. Research is ongoing to develop greener synthetic pathways. This includes exploring the use of milder and more selective oxidizing agents and reducing the use of hazardous solvents.

Atom Economy: The synthesis of polymers from this compound via polycondensation is inherently atom-economical, as the main byproduct is a small molecule like hydrogen chloride, which can potentially be captured and reused. Efforts are being made to further improve the atom economy of the entire process, from the synthesis of the monomer to the final polymer.

Use of Renewable Feedstocks and Safer Solvents: While the benzene (B151609) ring in this compound is currently derived from petrochemical sources, future research may explore pathways to produce this or similar aromatic structures from renewable feedstocks. In polymerization processes, there is a drive to replace traditional, often toxic, solvents with greener alternatives that have a lower environmental footprint.

Design for Degradation: An important aspect of green chemistry is designing chemical products that degrade into benign substances at the end of their lifecycle. For polymers derived from this compound, research could focus on incorporating linkages that are susceptible to degradation under specific environmental conditions, thus reducing the persistence of these materials in the environment.

The application of green chemistry principles to the lifecycle of this compound is summarized in the table below.

Green Chemistry PrincipleApplication to this compound
Prevention of WasteOptimizing reaction conditions to maximize yield and minimize byproducts.
Atom EconomyUtilizing polycondensation reactions with high atom economy.
Less Hazardous Chemical SynthesesDeveloping synthetic routes that avoid toxic reagents and solvents.
Designing Safer ChemicalsCreating derivatives and polymers with reduced toxicity and environmental persistence.
Safer Solvents and AuxiliariesReplacing hazardous solvents in synthesis and processing with greener alternatives.
Design for Energy EfficiencyDeveloping synthetic and polymerization processes that operate at lower temperatures and pressures.
Use of Renewable FeedstocksExploring bio-based routes to aromatic precursors.
Reduce DerivativesMinimizing the use of protecting groups in synthetic pathways.
CatalysisEmploying catalytic methods to improve reaction efficiency and reduce waste.
Design for DegradationIncorporating biodegradable linkages into the polymer backbone.

Q & A

Q. What are the key physical properties of 1,4-Benzenedisulfonyl dichloride, and how do they influence experimental design?

this compound (CAS 6461-77-4) has a molecular weight of 275.13 g/mol, a melting point of 138°C, and a predicted boiling point of 375.5±25.0°C . Its density is 1.690±0.06 g/cm³, which impacts solvent selection for reactions (e.g., dichloromethane or toluene for homogeneous mixing). The high melting point suggests solid-state handling under ambient conditions, requiring pre-drying or dissolution in polar aprotic solvents like DMF for reactions. Researchers should note discrepancies in predicted vs. observed boiling points due to decomposition risks at elevated temperatures .

Q. What safety protocols are critical when handling this compound?

This compound is corrosive and requires strict safety measures:

  • Skin/Eye Contact: Immediate rinsing with water for ≥15 minutes; medical consultation if irritation persists .
  • Inhalation: Move to fresh air; monitor for respiratory distress .
  • Storage: Use airtight containers in cool, dry environments to avoid hydrolysis.
    Personal protective equipment (PPE), including nitrile gloves, goggles, and fume hoods, is mandatory .

Q. How can researchers characterize this compound using spectroscopic methods?

  • FT-IR: Confirm sulfonyl chloride groups via S=O stretching (1360–1300 cm⁻¹) and S-Cl (580–520 cm⁻¹).
  • NMR: ¹H NMR (CDCl₃) shows aromatic protons at δ 7.8–8.2 ppm (para-substitution pattern).
  • Elemental Analysis: Validate purity by comparing experimental vs. theoretical C, H, S, and Cl percentages .

Q. What synthetic routes are used to prepare this compound?

A common method involves chlorination of 1,4-benzenedisulfonic acid derivatives. For example, reacting 1,4-benzenedisulfonic acid with phosphorus pentachloride (PCl₅) in anhydrous conditions yields the dichloride. Upstream precursors like diazonium salts (e.g., from 4-aminobenzenesulfonic acid) may also be used .

Advanced Research Questions

Q. How is this compound utilized in copolymer synthesis, and what challenges arise?

This compound is a key monomer for synthesizing aromatic polyamides (e.g., with 1,4-benzenediamine, CAS 26125-61-1). Challenges include:

  • Stoichiometric Control: Exact 1:1 monomer ratios are critical to avoid cross-linking or incomplete polymerization.
  • Solvent Selection: Polar aprotic solvents (e.g., NMP with LiCl) enhance solubility but require rigorous drying to prevent hydrolysis .
  • Post-Polymerization: Purification via reprecipitation in methanol removes unreacted monomers .

Q. How does this compound decompose under concentrated conditions, and how can this be mitigated?

Concentrated solutions or elevated temperatures promote decomposition, releasing SO₂ and HCl. Evidence suggests antimony compounds or trace metals may catalyze this process . Mitigation strategies:

  • Use dilute solutions (<10% w/v) in inert atmospheres.
  • Add stabilizers like hydroquinone to inhibit radical-mediated degradation .

Q. What analytical approaches resolve contradictions in reported thermal data (e.g., boiling points)?

Discrepancies in boiling points (e.g., 375.5°C predicted vs. observed decomposition) require:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures under controlled heating rates.
  • Dynamic DSC: Identify endothermic/exothermic events correlating with phase changes or degradation .

Q. How does this compound compare to analogues like 1,2-Benzenedisulfonyl dichloride in reactivity?

The para-substitution in this compound reduces steric hindrance, enhancing nucleophilic substitution rates compared to the ortho-isomer. For example, reactions with amines proceed 2–3× faster due to better accessibility of the sulfonyl chloride groups .

Q. What solvent systems optimize its reactivity in nucleophilic substitutions?

  • Non-Polar Solvents (e.g., toluene): Slow reaction rates but minimize hydrolysis.
  • Polar Aprotic Solvents (e.g., DMF, THF): Accelerate reactions but require anhydrous conditions.
  • Binary Systems (e.g., DCM:DMF 3:1): Balance reactivity and stability .

Q. How should researchers address unexpected results in sulfonation or polymerization experiments?

  • Contradictory Yields: Verify reactant purity via elemental analysis and moisture content (Karl Fischer titration).
  • Anomalous Byproducts: Use LC-MS or MALDI-TOF to identify oligomers or cross-linked species.
  • Reproducibility: Standardize reaction conditions (e.g., inert gas flow rates, cooling/heating gradients) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.